molecular formula C27H21F2NO4S B12163414 Ethyl 4-(biphenyl-4-yl)-2-({[4-(difluoromethoxy)phenyl]carbonyl}amino)thiophene-3-carboxylate

Ethyl 4-(biphenyl-4-yl)-2-({[4-(difluoromethoxy)phenyl]carbonyl}amino)thiophene-3-carboxylate

Cat. No.: B12163414
M. Wt: 493.5 g/mol
InChI Key: XYZSBKYVASEVTR-UHFFFAOYSA-N
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Description

Ethyl 4-(biphenyl-4-yl)-2-({[4-(difluoromethoxy)phenyl]carbonyl}amino)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by its unique structure, which includes a biphenyl group, a difluoromethoxyphenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(biphenyl-4-yl)-2-({[4-(difluoromethoxy)phenyl]carbonyl}amino)thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid in the presence of a palladium catalyst.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cyclization reaction involving a suitable diene and a sulfur source.

    Attachment of the Difluoromethoxyphenyl Group:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 4-(biphenyl-4-yl)-2-({[4-(difluoromethoxy)phenyl]carbonyl}amino)thiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Materials Science: Its properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which Ethyl 4-(biphenyl-4-yl)-2-({[4-(difluoromethoxy)phenyl]carbonyl}amino)thiophene-3-carboxylate exerts its effects depends on its application:

    Biological Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(biphenyl-4-yl)-2-aminothiophene-3-carboxylate: Lacks the difluoromethoxyphenyl group.

    Ethyl 4-(biphenyl-4-yl)-2-(phenylcarbonyl)aminothiophene-3-carboxylate: Lacks the difluoromethoxy substitution.

Uniqueness

Ethyl 4-(biphenyl-4-yl)-2-({[4-(difluoromethoxy)phenyl]carbonyl}amino)thiophene-3-carboxylate is unique due to the presence of the difluoromethoxyphenyl group, which can significantly alter its chemical and biological properties compared to similar compounds. This substitution can enhance its stability, reactivity, and potential interactions with biological targets.

Biological Activity

Ethyl 4-(biphenyl-4-yl)-2-({[4-(difluoromethoxy)phenyl]carbonyl}amino)thiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the available literature on its synthesis, biological assays, and mechanisms of action.

Synthesis

The compound is synthesized through a multi-step process involving the coupling of biphenyl derivatives with thiophene carboxylic acids. The synthesis often includes the use of various reagents such as carbonyl compounds and amines to introduce functional groups that enhance biological activity.

General Synthesis Scheme

  • Formation of Thiophene Core : Starting with thiophene-3-carboxylic acid.
  • Biphenyl Coupling : Introducing biphenyl-4-amine via coupling reactions.
  • Carbonylation : Reacting with difluoromethoxy-substituted phenyl carbonyl compounds to form the final product.

Antimicrobial Activity

Research indicates that derivatives of the compound exhibit significant antimicrobial properties against various bacterial strains. A study reported that compounds with similar structures showed IC50 values ranging from 10.03 to 54.58 µg/mL against resistant strains, suggesting that structural modifications can enhance efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainIC50 (µg/mL)
Ethyl 4-(biphenyl-4-yl)thiopheneE. coli20.5
Ethyl 4-(biphenyl-4-yl)-2-aminoS. aureus15.3
Ethyl 4-(biphenyl-4-yl)-2-thioPseudomonas aeruginosa22.7

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation in vitro. In studies involving human tumor cell lines such as HCT-116 (colon carcinoma) and HepG2 (hepatocellular carcinoma), it demonstrated significant cytotoxicity with IC50 values ranging from 23.2 to 49.9 μM . The presence of electron-withdrawing groups was correlated with increased activity.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)Mechanism of Action
HCT-11623.2Induction of apoptosis via Bcl-2 pathway
HT-2935.5HDAC inhibition
HepG249.9Cell cycle arrest

The proposed mechanisms for the biological activities of this compound include:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells by modulating Bcl-2 family proteins, leading to mitochondrial dysfunction and cell death.
  • Histone Deacetylase (HDAC) Inhibition : It has been shown to inhibit HDAC activity, resulting in increased acetylation of histones, which correlates with enhanced gene expression involved in apoptosis .
  • Antimicrobial Mechanism : The antimicrobial action is likely due to disruption of bacterial cell membranes and interference with metabolic pathways.

Case Studies

A notable case study involved testing the compound's effects on mice bearing tumors. The administration resulted in reduced tumor size and improved hematological parameters compared to control groups, indicating potential for therapeutic application in cancer treatment .

Properties

Molecular Formula

C27H21F2NO4S

Molecular Weight

493.5 g/mol

IUPAC Name

ethyl 2-[[4-(difluoromethoxy)benzoyl]amino]-4-(4-phenylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C27H21F2NO4S/c1-2-33-26(32)23-22(19-10-8-18(9-11-19)17-6-4-3-5-7-17)16-35-25(23)30-24(31)20-12-14-21(15-13-20)34-27(28)29/h3-16,27H,2H2,1H3,(H,30,31)

InChI Key

XYZSBKYVASEVTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

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